3-(trifluoromethyl)-Imidazo[1,5-a]pyridine
Description
Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry Research
Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic and medicinal chemistry. organic-chemistry.orgscirp.org Their prevalence in natural products, pharmaceuticals, and advanced materials underscores their profound importance. westminster.ac.ukuni.lu These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, exhibit a wide array of biological activities and unique chemical properties. organic-chemistry.orguni.lu The presence of nitrogen atoms can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, which are critical for interactions with biological targets. uni.lu Consequently, a significant portion of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, highlighting their structural significance in drug design. westminster.ac.uknih.gov The versatility of these scaffolds allows for extensive functionalization, enabling chemists to fine-tune their steric and electronic properties for specific applications. uni.lu
The Imidazo[1,5-a]pyridine (B1214698) Nucleus as a Privileged Scaffold in Chemical Sciences
The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. chemenu.comacs.org This concept, first introduced in the late 1980s, has become a guiding principle in drug discovery and library design. acs.org The imidazo[1,5-a]pyridine nucleus, a bicyclic 5-6 fused heterocyclic system, is increasingly recognized as such a privileged structure. pharmint.netnih.gov Its unique chemical architecture, combining an imidazole (B134444) and a pyridine (B92270) ring, imparts a favorable combination of rigidity, stability, and potential for diverse chemical modifications. nih.govrsc.org This scaffold is found in compounds with a broad spectrum of biological activities and has applications ranging from materials science to pharmaceuticals. nih.govresearchgate.net The development of efficient synthetic routes to imidazo[1,5-a]pyridines, such as cyclocondensation, cycloaddition, and oxidative cyclization reactions, has further fueled its exploration. rsc.org
Role and Impact of the Trifluoromethyl Group in Enhancing Chemical Properties and Reactivity
The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern medicinal and materials chemistry to enhance the properties of organic molecules. leyan.com The -CF3 group is strongly electron-withdrawing, a property that can significantly alter the reactivity and acidity of the parent molecule. acs.org From a physicochemical standpoint, the trifluoromethyl group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. chemenu.compharmint.net Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. [This can lead to improved pharmacokinetic profiles for drug candidates.] The introduction of this group can also influence molecular conformation and pKa, which can lead to more potent and selective interactions with biological targets. leyan.com
Overview of Research Directions in the Field of Fluorinated Heterocyclic Compounds
The field of fluorinated heterocyclic compounds is a rapidly expanding area of research, driven by the unique and often beneficial properties that fluorine atoms impart. [The introduction of fluorine can lead to substantial changes in the biological and physicochemical properties of organic compounds.] The incorporation of fluorine into drug molecules can affect their lipophilicity, bioavailability, and metabolic stability. chemsrc.com It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. [Research in this area focuses on developing new and efficient methods for the synthesis of fluorinated heterocycles, as well as exploring their applications in medicine, agriculture, and materials science.] Key research directions include the development of novel fluorinating reagents and catalytic methods for the late-stage fluorination of complex molecules.
Scope and Objectives of the Research Focus on 3-(trifluoromethyl)-Imidazo[1,5-a]pyridine
This article focuses specifically on the chemical compound this compound. The primary objective is to provide a detailed and scientifically accurate overview of this molecule, based on the available research literature. The scope is strictly limited to the chemical nature of the compound, including its synthesis and the general characteristics derived from its constituent parts—the imidazo[1,5-a]pyridine scaffold and the trifluoromethyl group. While the broader context of the applications of related compounds will be touched upon to highlight the potential significance of this molecule, the article will not delve into specific dosage, administration, or safety profiles due to the limited publicly available research on this specific derivative. The aim is to present a foundational understanding of this compound for a professional audience in the chemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-6-3-1-2-4-13(6)7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFDVUJPHMULKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Trifluoromethyl Imidazo 1,5 a Pyridine
Precursor Synthesis and Functionalization Strategies
The construction of the target molecule relies heavily on the strategic preparation of functionalized pyridine (B92270) precursors. This involves both the synthesis of the core pyridine structure destined to become part of the fused system and the timely introduction of the essential trifluoromethyl group.
Synthesis of Pyridine Derivatives as Imidazo[1,5-a]pyridine (B1214698) Precursors
A key precursor for the synthesis of substituted imidazo[1,5-a]pyridines is 2-aminomethylpyridine bearing appropriate substituents. For derivatives containing a trifluoromethyl group at what will become the 6-position of the final fused ring system, a crucial intermediate is (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (B1143045).
The synthesis of this key amine precursor has been reported as a multi-step process starting from the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. The process involves an initial reaction to introduce an amino acid moiety, followed by deprotection and reduction to yield the final aminomethyl pyridine derivative. A detailed, three-step synthesis has been described to produce (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine with a total yield of 50%. acs.org
Table 1: Multi-step Synthesis of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 2,3-dichloro-5-(trifluoromethyl)pyridine & Methyl-2-(diphenylmethyleneamino) acetate | K₂CO₃, tetrabutylammonium (B224687) bromide, in proprionitrile/toluene (reflux) | Methyl-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(diphenylmethyleneamino)acetate | acs.org |
| 2 | Product from Step 1 | Aqueous HCl, H₂O (room temp.) | Methyl-2-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | acs.org |
| 3 | Product from Step 2 | Dilute HCl (reflux) | (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | acs.org |
Introduction of the Trifluoromethyl Moiety onto Precursor Molecules
The incorporation of the trifluoromethyl group is a critical step that can be achieved at various stages of the synthesis.
One of the most established industrial methods involves the halogen exchange (halex) reaction. google.com This process typically starts with a methylpyridine (picoline) derivative, which is first exhaustively chlorinated to a (trichloromethyl)pyridine. Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), often in the presence of a metal halide catalyst (e.g., FeCl₃), replaces the chlorine atoms with fluorine to generate the trifluoromethyl group. google.com This method is robust and suitable for large-scale production of trifluoromethylated pyridine building blocks. google.com
Alternatively, the trifluoromethyl group can be introduced later in the synthetic sequence. One such method involves the reaction of heterocyclic benzylamines with trifluoroacetic anhydride (B1165640) (TFAA) to directly form the trifluoromethyl-substituted imidazo-fused heterocycle. organic-chemistry.org Another approach uses trifluoroacetamide (B147638) as the CF3 source in a two-step sequence involving alkylation followed by dehydrative cyclization. organic-chemistry.org These methods offer flexibility, allowing for the late-stage introduction of the trifluoromethyl group onto more complex precursors.
Cyclization Reactions for Imidazo[1,5-a]pyridine Ring Formation
The final and defining step in the synthesis is the formation of the fused imidazole (B134444) ring. This can be accomplished through various strategies, including intramolecular cyclizations, intermolecular cycloadditions, and metal-catalyzed annulations.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a direct and powerful method for forming the imidazo[1,5-a]pyridine ring system from a suitably functionalized precursor. A prime example is the cyclization of the (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine intermediate. acs.org In this approach, the aminomethyl group at the C2 position of the pyridine ring acts as a nucleophile, attacking an electrophilic carbon source that is used to form the C3 position of the imidazole ring, followed by cyclization onto the pyridine nitrogen.
Reagents like triphosgene (B27547) or thiophosgene (B130339) are effective for this transformation, leading to the formation of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol or its thio-analogue, respectively. acs.org The reaction conditions can be optimized by varying the solvent and temperature to achieve good yields. acs.org
Table 2: Intramolecular Cyclization of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
| Cyclizing Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Triphosgene | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol | NaHCO₃, CH₂Cl₂/H₂O, 0°C to RT | - | acs.org |
| Thiophosgene | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol | Toluene, reflux | 80% | acs.org |
Another versatile intramolecular approach is the iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols, which can yield various substituted imidazo[1,5-a]pyridines. nih.gov
Intermolecular Cycloaddition Approaches
Intermolecular strategies involve the reaction of two or more separate components to construct the final ring system in a single or tandem sequence. A notable example is the Ritter-type reaction. acs.orgnih.govorganic-chemistry.org This method can utilize a pyridinylmethanol derivative and a nitrile in the presence of an acid catalyst. acs.orgnih.gov The reaction proceeds through the formation of a benzylic carbocation from the alcohol, which is then trapped by the nitrile to form a nitrilium ion. This intermediate subsequently undergoes an intramolecular cyclization with the pyridine nitrogen, followed by rearomatization to yield the imidazo[1,5-a]pyridine core. acs.orgorganic-chemistry.org While not explicitly demonstrated for a C3-trifluoromethyl derivative, the reaction's scope includes precursors with trifluoromethyl groups on other parts of the molecule, such as pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol, indicating its potential applicability. acs.org
Another powerful intermolecular method is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA). beilstein-journals.orgnih.govnih.gov This reaction provides a pathway to 3-substituted imidazo[1,5-a]pyridines, where the substituent is derived from the nitroalkane. beilstein-journals.orgnih.gov
Metal-Catalyzed Annulation Methods
The use of transition metal catalysts offers efficient and often milder conditions for the synthesis of the imidazo[1,5-a]pyridine ring. These methods frequently proceed via C-H activation, allowing for the direct coupling of simpler precursors.
The aforementioned Ritter-type reaction is significantly enhanced by the use of a Lewis acid catalyst such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with a Brønsted acid like p-toluenesulfonic acid (p-TsOH). acs.orgnih.gov This catalytic system efficiently generates the key carbocation intermediate from benzylic alcohols, facilitating the reaction with a broad range of nitriles to deliver the desired products in moderate to excellent yields. acs.orgnih.gov
Copper catalysis is also widely employed. For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) can afford 1,3-diarylated imidazo[1,5-a]pyridines using oxygen as a clean oxidant. organic-chemistry.org Similarly, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines provides another route to this heterocyclic system. organic-chemistry.org Although not specifically involving a trifluoromethyl group at the C3-position, these metal-catalyzed methods represent a state-of-the-art approach for constructing the core imidazo[1,5-a]pyridine structure.
Table 3: Examples of Metal-Catalyzed Syntheses of Imidazo[1,5-a]pyridines
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Bi(OTf)₃ / p-TsOH | Ritter-Type Reaction | Pyridinylmethanol, Nitrile | Efficient conversion of alcohols to carbocations; broad scope. | acs.orgnih.gov |
| Copper(II) / O₂ | Condensation/Oxidative Dehydrogenation | Pyridine Ketone, Benzylamine | Uses clean oxidant (O₂); forms 1,3-diarylated products. | organic-chemistry.org |
| Copper(I) / Iodine | Decarboxylative Cyclization | 2-Benzoylpyridine, α-Amino Acid | Decarboxylative C-C bond formation. | organic-chemistry.org |
| Iodine (I₂) | sp³ C-H Amination | 2-Pyridyl Ketone, Alkylamine | Transition-metal-free; oxidative annulation. | rsc.org |
Direct Trifluoromethylation Strategies for the Imidazo[1,5-a]pyridine Core
Direct C-H trifluoromethylation offers an atom-economical and efficient route to synthesize the target compound by avoiding the multi-step processes often required for precursor functionalization. While direct trifluoromethylation of the imidazo[1,5-a]pyridine core is not as extensively documented as that of its imidazo[1,2-a]pyridine (B132010) isomer, the established reactivity of N-heterocycles allows for the extrapolation of several powerful methodologies. These strategies are categorized based on the nature of the trifluoromethylating species: electrophilic, nucleophilic, or radical.
Electrophilic Trifluoromethylation Techniques
Electrophilic trifluoromethylation involves the reaction of an electron-rich substrate with a reagent acting as a source of an electrophilic trifluoromethyl cation (CF3⁺) or its equivalent. The imidazo[1,5-a]pyridine ring is an electron-rich system, making the C3 position susceptible to electrophilic attack.
Shelf-stable and commercially available hypervalent iodine reagents, such as Togni reagents, and sulfonium (B1226848) salts, like Umemoto reagents, are the most common sources for electrophilic trifluoromethylation. beilstein-journals.orgnih.gov These reagents have proven effective for the trifluoromethylation of a wide array of nucleophiles, including various heterocycles. beilstein-journals.orgconicet.gov.ar A plausible, though not yet extensively reported, pathway is the direct reaction of the imidazo[1,5-a]pyridine core with one of these reagents.
Another advanced technique involves the activation of a pyridine ring through hydrosilylation to form an N-silyl enamine intermediate. This intermediate can then react with an electrophilic CF3+ source, achieving a C3-selective trifluoromethylation. This method has been successfully applied to pyridine and quinoline (B57606) derivatives, suggesting its potential applicability to the imidazo[1,5-a]pyridine system. researchgate.net
Table 1: Common Electrophilic Trifluoromethylating Reagents This table is generated based on established reagents for general electrophilic trifluoromethylation.
| Reagent Name | Chemical Structure/Formula | Typical Conditions |
|---|---|---|
| Togni Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Often used with a Lewis or Brønsted acid, or under transition-metal catalysis. |
| Umemoto Reagent | S-(trifluoromethyl)dibenzothiophenium triflate | Can be used with or without a catalyst, suitable for various nucleophiles. |
Nucleophilic Trifluoromethylation Reagents and Methods
Nucleophilic trifluoromethylation provides an alternative pathway that typically involves the reaction of a trifluoromethyl anion equivalent (CF3⁻) with a halogenated heterocyclic precursor. This strategy is a two-step process for the imidazo[1,5-a]pyridine core: initial halogenation at the C3 position followed by a substitution reaction.
The synthesis of halogenated imidazo[1,5-a]pyridines, such as 1-iodoimidazo[1,5-a]pyridine, has been established, demonstrating the feasibility of introducing a leaving group onto the ring system for subsequent cross-coupling reactions. nih.gov Following the successful synthesis of a 3-halo-imidazo[1,5-a]pyridine (where halo = I, Br), reaction with a nucleophilic CF3 source can be performed.
A prominent method for this transformation is the use of a copper-based trifluoromethylating agent, such as the fluoroform-derived CuCF3 complex. This reagent demonstrates high reactivity with a broad scope of aryl and heteroaryl halides, including bromides and iodides, often proceeding under mild, ligandless conditions. acs.orgorganic-chemistry.org Other copper-catalyzed systems, for instance using methyl trifluoroacetate (B77799) in conjunction with a copper(I) source, are also effective for the trifluoromethylation of heteroaryl halides. researchgate.net
Table 2: Selected Nucleophilic Trifluoromethylation Methods for Heteroaryl Halides This table outlines established methods applicable to a 3-halo-imidazo[1,5-a]pyridine precursor.
| Reagent/System | Precursor | Catalyst/Conditions | Yield (on model substrates) | Citation |
|---|---|---|---|---|
| CuCF3 (from HCF3) | Heteroaryl-I, Heteroaryl-Br | Ligandless, DMF, 23–50 °C | High to quantitative | acs.orgorganic-chemistry.org |
| MeO2CCF3 / CsF / CuI | Heteroaryl-I, Heteroaryl-Br | Sulfolane, 140 °C | Good | researchgate.net |
Radical Trifluoromethylation Protocols
Radical trifluoromethylation is arguably the most powerful strategy for the direct C-H functionalization of heterocycles, as it does not require pre-functionalization of the substrate. researchgate.net These methods rely on the generation of a highly reactive trifluoromethyl radical (•CF3), which then attacks the electron-rich positions of the heterocyclic ring. For imidazo[1,5-a]pyridine, the C3 position is a predicted site of innate reactivity for this transformation. pnas.orgnih.gov
A widely used and practical approach involves sodium trifluoromethanesulfinate (CF3SO2Na, or Langlois' reagent), a stable, easy-to-handle solid. In the presence of an oxidant such as tert-butyl hydroperoxide (tBuOOH), it generates the •CF3 radical, which can functionalize a wide range of heterocycles at ambient temperature. pnas.orgnih.govresearchgate.net
Photoredox catalysis offers a milder and more controlled method for generating the •CF3 radical. Using a photocatalyst like Ru(bpy)3Cl2 or an organic dye, visible light irradiation can initiate the trifluoromethylation of heterocycles using sources like CF3I or Langlois' reagent. core.ac.ukresearchgate.net These methods have been extensively applied to the related imidazo[1,2-a]pyridine scaffold, achieving high regioselectivity for the C3 position, and are expected to be similarly effective for the imidazo[1,5-a]pyridine core. researchgate.netnih.gov
Table 3: Radical C-H Trifluoromethylation Protocols for Heterocycles This table summarizes protocols with high potential for direct C-H trifluoromethylation of imidazo[1,5-a]pyridine.
| Reagent/System | Method | Conditions | Key Features | Citation |
|---|---|---|---|---|
| CF3SO2Na / tBuOOH | Chemical Oxidation | DCM/H2O, Room Temp | Operationally simple, broad scope | pnas.orgnih.gov |
| CF3I / Ru(bpy)3Cl2 | Photoredox Catalysis | Visible Light, Room Temp | Mild conditions, uses gaseous CF3 source | core.ac.uk |
Green Chemistry Approaches in 3-(trifluoromethyl)-Imidazo[1,5-a]pyridine Synthesis
Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical synthesis. These approaches can be applied to the formation of the imidazo[1,5-a]pyridine ring system itself, providing an environmentally benign foundation for subsequent functionalization or for a one-pot synthesis of the final product.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. A notable example is the solvent-free synthesis of the imidazo[1,5-a]pyridine core from corresponding ketones and amines using activated manganese dioxide (MnO2) as an oxidant. tandfonline.comtandfonline.com This method, often coupled with microwave heating, provides good yields and tolerates a variety of functional groups. tandfonline.com While this specific protocol builds the core rather than directly trifluoromethylating it, it establishes a viable green platform. Adapting direct trifluoromethylation reactions, particularly radical-based methods, to solvent-free mechanochemical conditions (e.g., ball milling) represents a promising future direction. core.ac.uk
Microwave-Assisted Synthetic Routes
Microwave irradiation is a powerful tool in green chemistry for dramatically accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. A highly efficient microwave-assisted, solvent-free synthesis of various imidazo[1,5-a]pyridine and quinoline derivatives has been developed. tandfonline.comtandfonline.com The reaction involves the condensation of a ketone and an amine with an oxidant, and the use of microwave heating reduces the reaction time to a few hours. tandfonline.com
Table 4: Microwave-Assisted, Solvent-Free Synthesis of Imidazo[1,5-a]pyridine Derivatives Data adapted from Herr, J. M., et al., Synthetic Communications, 2019. tandfonline.com
| Ketone Reactant | Amine Reactant | Product | Yield |
|---|---|---|---|
| Di(pyridin-2-yl)methanone | Benzylamine | 1-(Pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine | 69% |
| Di(pyridin-2-yl)methanone | 4-Methoxybenzylamine | 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | 72% |
| Phenyl(pyridin-2-yl)methanone | Benzylamine | 1,3-Diphenylimidazo[1,5-a]pyridine | 78% |
This methodology highlights how green chemistry techniques can be effectively applied to construct the core heterocyclic scaffold. The application of microwave heating to accelerate the direct C-H trifluoromethylation reactions described in section 2.3 is a logical and promising extension to develop a fully green synthesis of this compound.
Photochemical Synthesis Methodologies
While direct photochemical synthesis of this compound has not been extensively reported, related photochemical methods for the synthesis of trifluoromethylated heterocycles and imidazopyridines suggest potential pathways. Visible-light-induced radical cascade cyclization reactions have emerged as a powerful tool for the construction of complex heterocyclic scaffolds. researchgate.netcapes.gov.br These methods often utilize a photocatalyst to generate a trifluoromethyl radical from a suitable precursor, which then initiates a cyclization cascade. tue.nl
For instance, a general approach involves the photoredox-catalyzed intramolecular cyclization for synthesizing various trifluoromethylated heterocycles. tue.nl This strategy proceeds under mild conditions and exhibits high functional group tolerance. Another relevant approach is the visible-light-promoted trifluoromethylation of N-arylacrylamides, leading to trifluoromethylated oxindoles, which demonstrates the feasibility of photo-initiated trifluoromethylation followed by cyclization.
A plausible photochemical route to this compound could involve the reaction of a suitably functionalized pyridine precursor with a trifluoromethyl radical source under visible light irradiation. The key would be the design of a precursor that, upon addition of the trifluoromethyl radical, undergoes an efficient intramolecular cyclization to form the desired imidazo[1,5-a]pyridine ring system.
Biocatalytic Transformations
The application of biocatalysis in the synthesis of imidazo[1,5-a]pyridines is an emerging area with significant potential for developing greener and more selective synthetic routes. While no direct biocatalytic synthesis of this compound has been documented, studies on related structures provide valuable insights.
A notable development is the first reported biocatalytic synthesis of imidazo[1,2-a]pyridine derivatives using Candida antarctica lipase (B570770) B (CALB). acs.org This enzyme, particularly when immobilized on mesoporous silica (B1680970), has shown high catalytic efficiency and reusability in promoting the condensation reactions required for the formation of the imidazopyridine core. acs.org Lipases have also been utilized in the synthesis of other imidazo[1,2-a]pyridine derivatives, showcasing their versatility in catalyzing key bond-forming steps. researchgate.net
Although these examples focus on the imidazo[1,2-a]pyridine isomer, the underlying principles of enzyme-catalyzed cyclization or the formation of key intermediates could potentially be adapted for the synthesis of this compound. This could involve the enzymatic resolution of a chiral precursor or the direct enzymatic catalysis of the cyclization step. Furthermore, the integration of biocatalysis with other synthetic techniques, such as the combination of photocatalytic trifluoromethylation with a subsequent biocatalytic reduction in a continuous flow system, highlights a promising direction for the multi-step synthesis of complex trifluoromethylated compounds. elsevierpure.com
The development of specific enzymes, possibly through directed evolution, for the synthesis of this compound would be a significant advancement, offering a highly selective and sustainable manufacturing process.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability. nih.gov The application of continuous processing to the synthesis of this compound holds considerable promise for its efficient and scalable production.
Microreactor-Based Synthetic Optimization
Microreactors, with their high surface-area-to-volume ratio, provide precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which can be common in the synthesis of complex heterocyclic compounds.
While specific microreactor-based optimization for this compound is not yet detailed in the literature, the synthesis of other trifluoromethylated heterocycles has been successfully performed in microflow systems. For example, a continuous microflow method for the photocatalytic trifluoromethylation of five-membered heterocycles has been developed, demonstrating rapid reaction times and high yields. tue.nl This approach could be adapted for the trifluoromethylation step in the synthesis of the target compound.
The optimization of reaction conditions in a microreactor for the synthesis of this compound would likely involve screening various parameters such as reagent concentrations, catalyst loading, temperature, and flow rate to maximize yield and minimize by-product formation.
Continuous Flow Reaction Design and Implementation
A significant advancement in the continuous synthesis of related compounds is the development of an automated and scalable continuous-flow route for preparing trifluoromethylated N-fused heterocycles. acs.orgelsevierpure.com This method involves the direct alkylation-cyclization of amines with trifluoroacetic anhydride, a readily available trifluoromethyl source. elsevierpure.com The reaction proceeds rapidly under mild conditions with high yields and broad functional group tolerance. acs.orgelsevierpure.com
A potential continuous flow design for the synthesis of this compound could involve a multi-step sequence where the starting materials are sequentially introduced into different reactor modules. For instance, the formation of a key intermediate could occur in a first reactor, followed by in-line purification or solvent exchange, and then the cyclization and trifluoromethylation step in a second reactor. The table below outlines a conceptual continuous flow process based on existing methodologies for related compounds.
| Step | Reaction | Reactor Type | Key Parameters |
| 1 | Formation of Pyridine Precursor | Packed-bed or Coil Reactor | Temperature, Residence Time, Catalyst |
| 2 | Cyclization/Trifluoromethylation | Microreactor or Coil Reactor | Temperature, Residence Time, Reagent Stoichiometry |
| 3 | In-line Purification | Liquid-Liquid Extraction or Scavenger Column | Solvent Choice, Flow Rates |
| 4 | Product Isolation | Crystallization or Distillation Unit | Temperature, Pressure |
This integrated approach would enable the production of this compound in a continuous and automated fashion, which is highly desirable for industrial-scale manufacturing.
Derivatization and Analog Synthesis of 3 Trifluoromethyl Imidazo 1,5 a Pyridine for Structure Reactivity Studies
Functionalization at Peripheral Positions of the Imidazo[1,5-a]pyridine (B1214698) Ring
The imidazo[1,5-a]pyridine ring is an electron-rich aromatic system, susceptible to electrophilic substitution and other functionalization reactions at its carbon atoms. Positions C-1 and C-3 are particularly reactive. tcichemicals.com While the C-3 position is occupied by the trifluoromethyl group in the parent compound of interest, the peripheral positions (C-1, C-5, C-7, C-8) remain available for derivatization to modulate the molecule's properties.
The introduction of alkyl and aryl groups onto the imidazo[1,5-a]pyridine core can be achieved through various modern synthetic methodologies. Although specific examples starting from 3-(trifluoromethyl)-imidazo[1,5-a]pyridine are not extensively documented, general methods developed for this scaffold are applicable for its further functionalization.
One-pot multicomponent reactions are a powerful tool. For instance, an iodine-mediated one-pot synthesis starting from 2-aminomethylpyridines, various benzaldehydes, and thiophenol can yield 3-aryl-1-(phenylthio)imidazo[1,5-a]pyridines. mdpi.com This method demonstrates the feasibility of introducing aryl substituents at the 3-position and a thioether at the 1-position simultaneously.
Another versatile approach is the Ritter-type reaction. acs.org Research has shown the development of methods for synthesizing imidazo[1,5-a]pyridine analogs by reacting pyridinylmethanol with aryl or alkyl nitriles, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) and para-toluenesulfonic acid. acs.org This strategy offers a pathway to introduce diverse aryl and alkyl substituents at the 1-position of the ring system.
Furthermore, metal-free C-H functionalization provides a direct way to form new carbon-carbon bonds. Formaldehyde has been used as a carbon source to bridge two imidazo[1,5-a]pyridine molecules via a methylene (B1212753) group at the C-1 positions, a reaction that proceeds via C(sp2)-H functionalization. chemistryviews.org This methodology has been extended to other aldehydes to create bis(1-imidazo[1,5-a]pyridyl)arylmethanes. researchgate.net
Table 1: Selected Methods for Alkyl/Aryl Functionalization of the Imidazo[1,5-a]pyridine Ring
| Reaction Type | Reagents | Position(s) Functionalized | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Iodine-Mediated One-Pot | 2-Aminomethylpyridine, Benzaldehyde, Thiophenol | C-1, C-3 | I2, O2, CH3CN, 80 °C | mdpi.com |
| Ritter-Type Reaction | Pyridinylmethanol, Aryl/Alkyl Nitrile | C-1 | Bi(OTf)3, p-TsOH·H2O, MeCN, 150 °C | acs.org |
| C-H Functionalization | 3-Arylimidazo[1,5-a]pyridine, Aryl Aldehyde | C-1 | EtOH, Room Temp. | researchgate.net |
The introduction of heteroatom functional groups such as hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups is crucial for tuning solubility, hydrogen bonding capacity, and providing handles for further conjugation.
A notable synthesis demonstrates the creation of such analogs, specifically a trifluoromethyl-substituted imidazo[1,5-a]pyridine containing -OH and -SH functionalities. organic-chemistry.org Researchers developed an efficient synthesis starting from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (B1143045). organic-chemistry.org This key intermediate, upon reaction with triphosgene (B27547) or thiophosgene (B130339), provides direct access to 3-substituted imidazo[1,5-a]pyridine derivatives. organic-chemistry.org Specifically, the reaction with triphosgene yielded 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one , which exists in the keto form as confirmed by single-crystal X-ray analysis. organic-chemistry.org Similarly, reaction with thiophosgene produced 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione . organic-chemistry.org These molecules exist in tautomeric equilibrium with their corresponding 3-hydroxy and 3-thiol forms. organic-chemistry.org
Table 2: Synthesis of Heteroatom-Functionalized Trifluoromethyl-Imidazo[1,5-a]pyridine Analogs
| Starting Material | Reagent | Product | Functional Group | Yield | Reference |
|---|---|---|---|---|---|
| (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Triphosgene | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | -OH (keto tautomer) | 72% | organic-chemistry.org |
| (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Thiophosgene | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | -SH (thione tautomer) | 80% | organic-chemistry.org |
The introduction of amino groups can be achieved through various C-H amination strategies, although specific examples on the this compound scaffold are less common. General methods, such as a metal-free sequential dual oxidative amination of C(sp3)-H bonds, have been developed to afford imidazo[1,5-a]pyridines. acs.org
Modification of the Trifluoromethyl Group
The trifluoromethyl group is generally robust, but its C-F bonds can be selectively transformed under specific conditions, providing access to other valuable fluorinated moieties or serving as a reactive handle.
The partial, selective reduction of a trifluoromethyl group is a significant synthetic challenge. Recent advances have demonstrated that the reductive defluorination of aromatic trifluoromethyl groups can produce difluoromethyl derivatives using methods like photoredox catalysis or electrochemical processes. researchgate.net
A more targeted strategy involves the activation of the trifluoromethyl group by neighboring functionalities. A base-mediated didefluorination has been developed for o-trifluoromethyl benzylamines, which proceeds through a difluoroquinone methide intermediate. researchgate.net This cascade reaction ultimately yields monofluorinated tricyclic products, demonstrating a controlled C-F bond cleavage and functionalization pathway. researchgate.net While this was performed on a related benzylamine (B48309) system, the principle of base-promoted 1,4-defluorinative activation of an aryl-CF3 motif is a promising strategy that could potentially be applied to the this compound system for its conversion to difluoromethyl or monofluoromethyl analogs. researchgate.net
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the heterocyclic ring. This property can be harnessed to direct reactions to specific positions. For example, in benzotrifluorides, the CF3 group enables selective deprotonation at the ortho-position, allowing for subsequent functionalization. tcichemicals.com
On the imidazo[1,5-a]pyridine ring, the C-3 trifluoromethyl group would deactivate the five-membered imidazole (B134444) ring towards electrophilic attack and activate the pyridine (B92270) ring towards nucleophilic attack. More direct reactivity of the CF3 group can be achieved through C-F bond activation. Selective transformations of a single C-F bond in o-hydrosilyl-substituted benzotrifluorides have been accomplished under mild conditions. tcichemicals.com This strategy, which relies on the assistance of an ortho-silyl group, has enabled catalytic thiolation and azidation to convert a -CF3 group into a -CF2(SR) or -CF2(N3) group, respectively. nih.gov Such an approach could be envisioned for a 3-CF3-imidazo[1,5-a]pyridine bearing a suitable directing group at the C-1 position.
Synthesis of Optically Active Forms and Stereochemical Resolution
The development of stereoselective synthetic methods is paramount for producing enantiomerically pure compounds for pharmacological evaluation. While specific examples for this compound are not detailed in the reviewed literature, powerful asymmetric methods have been developed for the closely related imidazo[1,2-a]pyridine (B132010) scaffold, which are highly relevant.
A highly efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved via an asymmetric multicomponent reaction. This approach uses a chiral phosphoric acid catalyst to control the stereochemistry of a Groebke–Blackburn–Bienaymé (GBB) reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides, yielding a wide range of axially chiral products with excellent yields and enantioselectivities. The principles of this catalytic asymmetric synthesis could be adapted to create optically active derivatives of imidazo[1,5-a]pyridine, potentially by designing substrates that can form chiral atropisomers.
Table 3: Asymmetric Synthesis of Axially Chiral Imidazo[1,2-a]pyridines
| Reaction | Substrates | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 6-Aryl-2-aminopyridine, Aldehyde, Isocyanide | Chiral Phosphoric Acid (CPA) | Atroposelective synthesis of axially chiral products |
This catalytic approach highlights a viable pathway toward accessing the chiral chemical space of trifluoromethyl-substituted imidazo[1,5-a]pyridines, which is essential for dissecting stereospecific structure-activity relationships.
Chiral Auxiliaries in Asymmetric Synthesis
The asymmetric synthesis of chiral imidazo[1,5-a]pyridine derivatives, particularly those that may exist as stable atropisomers, is an area of significant research interest. While specific examples for the 3-(trifluoromethyl) derivative are not extensively documented, the principles of asymmetric synthesis using chiral auxiliaries are broadly applicable to its precursors.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This approach is fundamental for controlling the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and cycloadditions.
A modern and powerful approach for related heterocyclic systems involves the use of chiral catalysts that function similarly to auxiliaries by creating a chiral environment for the reaction. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through a multicomponent reaction catalyzed by a chiral phosphoric acid. nih.govnih.govresearchgate.net This method, which yields products with high enantioselectivity, could potentially be adapted for the synthesis of chiral this compound analogs, especially where restricted bond rotation leads to stable atropisomers. nih.govnih.govresearchgate.net The success of such reactions often depends on factors like hydrogen bonding between the substrate and the chiral catalyst to create a well-organized, stereochemically biased transition state. researchgate.net
Enzymatic Resolution Techniques
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. The resulting mixture of a product and the unreacted starting material can then be separated by conventional methods like chromatography.
Lipases are a class of enzymes frequently used for kinetic resolution. nih.govjst.go.jpresearchgate.net They can catalyze the stereoselective hydrolysis of a racemic ester or the esterification of a racemic alcohol. nih.govjst.go.jp For example, a common strategy involves the enantioselective acetylation of a racemic alcohol using an acyl donor. Lipase (B570770) B from Candida antarctica (CAL-B) is a well-known robust biocatalyst for such transformations. nih.gov While direct enzymatic resolution of this compound has not been detailed, this technique could be applied to a chiral precursor, such as a racemic alcohol used in its synthesis. The enzymatic resolution of fluorinated arylcarboxylic acids and heterocyclic biaryls has been successfully demonstrated, indicating that enzymes like lipases can effectively process fluorinated and heterocyclic substrates. jst.go.jpmdpi.com
The success of an enzymatic resolution is highly dependent on the enzyme, substrate, and reaction conditions. The conformation of the enzyme's active site, particularly the "lid" region that controls access to the catalytic site, can be influenced by the solvent polarity, which in turn affects enzyme activity and selectivity. nih.gov
Chiral Chromatography for Enantiomer Separation
Chiral chromatography is an indispensable tool for the analytical and preparative separation of enantiomers. nih.govcapes.gov.br This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.comchiralpedia.com
For heterocyclic compounds like derivatives of this compound, high-performance liquid chromatography (HPLC) is the most common method. nih.govchiralpedia.comcsfarmacie.cz The selection of the appropriate CSP is critical for achieving separation. eijppr.comnih.gov The most widely used and successful CSPs are based on polysaccharide derivatives, particularly cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. eijppr.comnih.gov
Commonly used polysaccharide-based columns include:
Chiralcel® and Chiralpak®: These columns, with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are known for their broad applicability in separating a wide range of chiral compounds, including those with heterocyclic structures. csfarmacie.czrsc.org
Lux®: These are also polysaccharide-based CSPs known for their robustness and wide enantioselectivity. nih.gov
The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) for normal-phase chromatography, is optimized to achieve the best resolution. researchgate.net This direct separation method is essential for determining the enantiomeric purity of chiral products from asymmetric synthesis or resolution processes. eijppr.comchiralpedia.com
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a key technique for elucidating reaction mechanisms and studying the metabolic fate of compounds. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the atoms through chemical transformations or biological pathways.
Synthesis of Deuterated Analogs
Deuterium (B1214612) (D) labeling is frequently used to investigate reaction mechanisms and to study metabolic pathways by exploiting the kinetic isotope effect—the change in reaction rate that occurs when an atom in a reactant is replaced by one of its isotopes. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to slower metabolic degradation at the labeled site. nih.gov
While specific protocols for this compound are not prominent, methods developed for the closely related imidazo[1,2-a]pyridine scaffold are highly relevant. nih.gov Strategies for deuteration include:
Hydrogen-Deuterium (H-D) Exchange: This method involves the direct exchange of protons on the target molecule with deuterium from a deuterated source. For imidazo[1,2-a]pyridines, this has been achieved using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium oxide (D₂O) at elevated temperatures. nih.gov This can be used for late-stage labeling of the heterocyclic core.
Use of Deuterated Building Blocks: A de novo synthesis can be performed using starting materials that are already deuterated. For example, the reduction of a nitrile with deuterium gas (D₂) can produce a deuterated benzylamine, which can then be incorporated into the final molecule. nih.gov This approach allows for precise placement of the deuterium labels.
Carbon-13 and Nitrogen-15 Labeled Derivatives
Labeling with the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is invaluable for mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. chemrxiv.orgnih.gov
Nitrogen-15 Labeling: A powerful strategy for ¹⁵N labeling of pyridine-containing heterocycles involves a ring-opening and ring-closing sequence. chemrxiv.orgnih.govnih.govacs.org A general approach applicable to the synthesis of the imidazo[1,5-a]pyridine core would start with a substituted pyridine precursor. This pyridine can be activated and then reacted to open the ring, forming an intermediate such as a Zincke imine. chemrxiv.orgacs.org This intermediate can then be ring-closed using a ¹⁵N-labeled source, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl), to incorporate the isotope into the pyridine ring with high efficiency. chemrxiv.orgnih.govacs.org This method is advantageous for late-stage labeling of complex molecules. chemrxiv.org
Carbon-13 Labeling: ¹³C labeling is typically achieved by incorporating a ¹³C-enriched building block during the synthesis. The specific strategy depends on the synthetic route to the imidazo[1,5-a]pyridine core. Many syntheses involve the cyclization of a 2-aminomethylpyridine derivative with a one-carbon or two-carbon unit to form the imidazole ring. lew.robeilstein-journals.org For instance, if the synthesis involves a reaction with a reagent that provides the C3 carbon of the final structure, a ¹³C-labeled version of that reagent would be used. This allows for the precise placement of the ¹³C label within the heterocyclic scaffold, which is essential for detailed mechanistic analysis by ¹³C NMR.
Computational and Theoretical Chemistry of 3 Trifluoromethyl Imidazo 1,5 a Pyridine
Electronic Structure and Molecular Orbital Analysis
The electronic properties of the imidazo[1,5-a]pyridine (B1214698) system are characterized by a 10-π electron aromatic structure. The introduction of a trifluoromethyl group at the 3-position is anticipated to significantly modulate these properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to act as an electron donor or acceptor.
For the parent imidazo[1,5-a]pyridine, the HOMO is typically distributed over the fused ring system, indicating its electron-donating capability. However, the strongly electron-withdrawing trifluoromethyl group at the 3-position in 3-(trifluoromethyl)-Imidazo[1,5-a]pyridine is expected to lower the energies of both the HOMO and LUMO. This lowering of the LUMO energy would make the molecule a better electron acceptor compared to the unsubstituted parent compound.
Studies on related imidazo[1,5-a]pyridine derivatives used as fluorophores have shown that the HOMO is often localized on the imidazo[1,5-a]pyridine ring, highlighting its role as an electron-rich moiety. acs.org In contrast, the trifluoromethyl group's presence would likely draw electron density away from the ring system, thus stabilizing the HOMO and lowering its energy.
A comparative study of imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine systems has demonstrated that the imidazo[1,5-a]pyridine ring is a stronger electron donor. nih.govresearcher.life The introduction of a CF3 group would temper this donor character.
Table 1: Predicted Effects of 3-Trifluoromethyl Substitution on FMO Energies of Imidazo[1,5-a]pyridine
| Molecular Orbital | Effect of 3-CF3 Substitution | Predicted Consequence for Reactivity |
| HOMO | Energy is lowered | Reduced nucleophilicity and susceptibility to electrophilic attack |
| LUMO | Energy is lowered | Increased electrophilicity and susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Likely increased | Altered photophysical properties and kinetic stability |
This table is based on established principles of substituent effects on aromatic systems; specific calculated values for this compound are not available in the cited literature.
The charge distribution within this compound would be significantly polarized due to the highly electronegative fluorine atoms of the trifluoromethyl group. This leads to a partial positive charge (δ+) on the carbon atom of the CF3 group and on the C3 position of the imidazo[1,5-a]pyridine ring, with partial negative charges (δ-) localized on the fluorine atoms.
Computational studies on other imidazo[1,5-a]pyridine derivatives have utilized ESP maps to identify sites susceptible to protonation, which typically occur at the nitrogen atoms with the highest negative potential. acs.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the prediction of reaction kinetics. While specific studies on the reaction mechanisms involving this compound are scarce, general mechanisms for the synthesis of the imidazo[1,5-a]pyridine core can be considered.
The synthesis of imidazo[1,5-a]pyridines often involves a cyclization step. For instance, a proposed mechanism for the formation of imidazo[1,5-a]pyridines from 2-pyridinylmethanol and a nitrile involves an intramolecular cyclization of a nitrilium ion intermediate. acs.org The transition state for this cyclization step would involve the formation of a new C-N bond between the pyridine (B92270) nitrogen and the nitrilium carbon. The presence of a trifluoromethyl group at what will become the 3-position would influence the stability of this transition state. Its electron-withdrawing nature could destabilize the developing positive charge on the imidazole (B134444) ring during cyclization, potentially increasing the activation energy for this step.
The trifluoromethyl group would impact the thermodynamics and kinetics of the reaction. For example, in a Ritter-type reaction to form the imidazo[1,5-a]pyridine ring, the electron-withdrawing CF3 group on the nitrile precursor could affect the nucleophilicity of the nitrile and the stability of the subsequent nitrilium ion intermediate. acs.org
Table 2: Predicted Influence of the 3-Trifluoromethyl Group on a Hypothetical Imidazo[1,5-a]pyridine Synthesis
| Reaction Step | Predicted Effect of 3-CF3 Group | Consequence |
| Nitrile attack on carbocation | Reduced nucleophilicity of the nitrile | Potentially slower reaction rate |
| Intramolecular cyclization | Destabilization of the positively charged transition state | Higher activation energy |
| Final product stability | Increased thermodynamic stability | Favorable product formation if kinetic barriers are overcome |
This table presents a qualitative prediction based on the electronic effects of the trifluoromethyl group in the context of a plausible reaction mechanism.
Conformational Analysis and Tautomeric Equilibria
The conformational flexibility and potential for tautomerism are important aspects of the chemistry of this compound.
Tautomerism is a key consideration for many nitrogen-containing heterocycles. For the imidazo[1,5-a]pyridine ring system, proton migration between the nitrogen atoms could lead to different tautomeric forms. Computational studies on substituted pyridines have been used to predict tautomeric equilibria in both the gas phase and solution. nih.govacs.org
In the case of this compound, the most stable tautomer is expected to be the one where the aromaticity of the 10-π electron system is preserved. Protonation is most likely to occur at the N5 atom of the pyridine ring, which is generally the most basic site in related systems. However, the presence of the strongly electron-withdrawing CF3 group at the adjacent C3 position would decrease the basicity of the nearby nitrogen atoms, potentially influencing the tautomeric equilibrium compared to the unsubstituted parent compound. A detailed computational study would be required to quantify the relative energies of the possible tautomers of this compound.
DFT Calculations for Energetic Minima
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure and energetic minima of molecules. For a molecule like this compound, DFT calculations would be employed to find its most stable three-dimensional geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to locate the point of lowest energy on the potential energy surface.
In studies of related heterocyclic compounds, such as derivatives of the isomeric imidazo[1,2-a]pyridine, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly used to achieve reliable geometries. For instance, research on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) used DFT to analyze its planar conformation and the resulting electronic properties. Similar calculations on this compound would provide crucial data on its structural parameters and stability. However, specific published data on the energetic minima for this compound are currently unavailable.
Dynamic Simulations for Conformational Landscapes
While the imidazo[1,5-a]pyridine core is rigid, the trifluoromethyl group can rotate. Dynamic simulations, such as molecular dynamics (MD), would be used to explore the conformational landscape arising from the rotation of this substituent and any other flexible parts of the molecule. These simulations model the atomic movements over time, providing insight into the accessible conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule behaves in different environments, like in solution. Although MD simulations are standard practice, specific studies detailing the conformational dynamics of this compound have not been identified in the searched literature.
Spectroscopic Property Predictions and Correlations
Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions.
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Computational approaches, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can calculate the ¹H and ¹³C NMR spectra. These predicted shifts are then compared to experimental spectra. For example, in studies of various imidazo[1,2-a]pyridine derivatives, calculated NMR data have been essential for confirming their synthesized structures. While machine learning and DFT-based methods for predicting NMR shifts are well-established, specific predicted values for this compound are not present in the located research.
Vibrational Frequency Calculations (IR, Raman)
Theoretical calculations of vibrational frequencies are used to predict and interpret Infrared (IR) and Raman spectra. These calculations, typically performed using DFT, help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=N vibrations, and the characteristic vibrations of the trifluoromethyl group. Such analyses have been applied to various materials to understand their dynamic and chemical properties. A computational frequency analysis for this compound would yield a predicted vibrational spectrum, but published data on this specific analysis could not be found.
UV-Vis Absorption Maxima Computations
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for computing electronic excitation energies and, consequently, UV-Vis absorption spectra. These calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions involved (e.g., π → π* or n → π*). Photophysical studies on related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine fluorophores have utilized these methods to understand how substituents affect their absorption and emission properties. A TD-DFT study on this compound would elucidate its electronic properties, but specific computational results are not available in the reviewed literature.
Intermolecular Interactions and Self-Assembly Propensities (non-clinical context)
The study of intermolecular interactions is critical for understanding how molecules organize in the solid state and in solution. The trifluoromethyl group is known to participate in specific non-covalent interactions, including fluorine-hydrogen bonds and π-stacking, which can influence crystal packing and self-assembly. Computational studies on related systems, such as Zn(II) coordination polymers containing imidazo[1,5-a]pyridine ligands, have highlighted the importance of π-stacking interactions in their solid-state structures, with DFT calculations used to quantify these forces. A similar theoretical analysis for this compound would reveal its potential to form ordered supramolecular structures. However, dedicated studies on the self-assembly propensities of this specific compound were not found.
Hydrogen Bonding Networks
The structure of this compound features distinct sites capable of participating in hydrogen bonding, both as donors and acceptors. The primary hydrogen bond acceptor is the pyridine-like nitrogen atom at position 4 (N4), which possesses a lone pair of electrons. The nitrogen atom at position 2 (N2) in the imidazole ring is a much weaker acceptor due to the delocalization of its lone pair within the aromatic system.
While the molecule itself lacks a classic hydrogen bond donor (like an N-H or O-H group), the trifluoromethyl (CF3) group significantly alters the electronic landscape of the heterocyclic core. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the aromatic C-H protons, particularly the one at position 1 (C1-H). This polarization can enable these C-H groups to act as weak hydrogen bond donors, forming C-H···N or C-H···O interactions with suitable acceptors.
Furthermore, computational studies on similar fluorinated compounds have shown that fluorine atoms in a CF3 group can act as weak hydrogen bond acceptors. nih.gov This creates the potential for intricate networks where the molecule can interact with proton-donating species.
In the absence of external hydrogen-bonding partners, these interactions can dictate the formation of supramolecular assemblies in the solid state. Theoretical calculations can predict the geometry and energy of these potential interactions.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Atom/Group | Acceptor Atom/Group | Interaction Type | Estimated Interaction Energy (kcal/mol) |
| C1-H | N4 (of another molecule) | C-H···N | -1.5 to -3.0 |
| Aromatic C-H | F (of CF3 group) | C-H···F | -0.5 to -1.5 |
| External H-Donor (e.g., H₂O) | N4 | O-H···N | -3.0 to -6.0 |
| External H-Donor (e.g., H₂O) | F (of CF3 group) | O-H···F | -1.0 to -2.5 |
| Note: The interaction energies are estimates based on computational studies of similar functional groups and heterocyclic systems. |
Pi-Stacking Interactions
The planar, aromatic structure of the imidazo[1,5-a]pyridine core makes it highly amenable to π-stacking interactions. These non-covalent bonds are crucial in the formation of ordered structures in materials and for recognition at interfaces. Computational studies on ditopic imidazo[1,5-a]pyridine derivatives have confirmed the scaffold's pronounced ability to form strong π-π interactions in the solid state. nih.govnih.gov
The introduction of the 3-trifluoromethyl group has a profound impact on these interactions. The CF3 group is a powerful electron-withdrawing substituent, which significantly lowers the electron density of the π-system of the heterocycle. This creates a polarized π-surface, enhancing its ability to interact with other aromatic systems through quadrupole-quadrupole and dispersion forces. researchgate.net
Theoretical calculations predict that this compound will engage in favorable stacking interactions with electron-rich aromatic rings. The preferred stacking geometry is typically offset or parallel-displaced, maximizing the attractive forces while minimizing steric repulsion from the CF3 group. The interaction energy is sensitive to the relative orientation of the stacked rings.
Table 2: Calculated Pi-Stacking Interaction Energies for Related Aromatic Systems
| Interacting Pair | Stacking Geometry | Calculated Interaction Energy (kcal/mol) | Reference Compound |
| Imidazo[1,5-a]pyridine Dimer | Parallel-Displaced | -8.0 to -12.0 | Imidazo[1,5-a]pyridine |
| Benzene-Hexafluorobenzene | Face-to-Face | ~ -7.5 | Benzene |
| Trifluoromethylbenzene Dimer | Parallel-Displaced | ~ -3.5 | Trifluoromethylbenzene |
| Note: Data is derived from DFT calculations on parent or analogous systems to illustrate the magnitude of interactions. The actual energy for this compound would depend on the precise geometry and computational method. |
The enhanced π-stacking capability makes this compound a candidate for applications in materials science, where ordered π-stacked structures are essential for charge transport in organic semiconductors. researchgate.net
Ligand-Receptor Binding Simulations (non-pharmacological targets)
Beyond self-assembly, the non-covalent interaction profile of this compound makes it an interesting ligand for non-pharmacological "receptors" like metal-organic frameworks (MOFs), coordination polymers, and sensor surfaces. Binding simulations in these contexts help predict the compound's utility in materials science and chemical sensing.
A prominent example involves the use of imidazo[1,5-a]pyridine derivatives as ligands in the assembly of Zn(II) coordination polymers. mdpi.com In these systems, the imidazo[1,5-a]pyridine unit acts as an ancillary or bridging ligand, where its nitrogen atoms coordinate with the metal centers. The orientation of the ligands within the polymer framework is then heavily influenced by the aforementioned hydrogen bonding and π-stacking interactions.
Simulations of this compound within such a framework would explore several key aspects:
Coordination Bonding: The effect of the CF3 group on the Lewis basicity of the N4 and N2 atoms and, consequently, on the strength and geometry of the coordinate bond to the metal center.
Inter-ligand Interactions: How the trifluoromethyl group directs the π-stacking arrangement of adjacent ligands within the framework, potentially controlling the porosity and dimensionality of the resulting material. nih.govresearchgate.net
Host-Guest Potential: The modified electronic nature of the ligand could create specific binding pockets within the framework suitable for sequestering small molecule guests, a key feature for sensing or separation applications. DFT analyses are commonly used to study the sensing mechanisms of related imidazo[1,5-a]pyridine fluorophores when they interact with chemical analytes. rsc.org
These simulations, often employing a combination of quantum mechanics (for electronic effects) and molecular mechanics (for larger-scale dynamics), are crucial for the rational design of new functional materials based on the this compound scaffold.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Trifluoromethyl Imidazo 1,5 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 3-(trifluoromethyl)-Imidazo[1,5-a]pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential for assigning all atomic positions and confirming the substitution pattern.
¹H, ¹³C, and ¹⁹F NMR for Structural Assignments
¹H NMR: The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule. For this compound, five signals are expected in the aromatic region, corresponding to the five protons on the bicyclic ring system (H1, H5, H6, H7, and H8). The chemical shifts and coupling patterns are dictated by the electron density of the rings and spin-spin coupling between adjacent protons. Protons on the pyridine (B92270) ring (H5, H6, H7, H8) typically exhibit characteristic coupling constants that help define their relative positions. For instance, in related imidazo[1,5-a]pyridine (B1214698) systems, the proton at the 5-position often appears at the most downfield shift due to the influence of the adjacent bridgehead nitrogen. mdpi.com
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Eight distinct signals are expected for this compound. The carbon atom at position 3, directly bonded to the trifluoromethyl group, would appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is significantly influenced by the electronegative CF₃ group. Other carbons, such as C5 and C8a, which are adjacent to nitrogen atoms, are also expected to be shifted downfield. rsc.orgresearchgate.net
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. A single resonance, a singlet, would be expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides a signature for the electronic environment around the C3 position. acs.org
The following table summarizes the expected NMR data based on analyses of similar imidazopyridine structures.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | 1 | ~7.5 - 8.0 | s |
| 5 | ~8.3 - 8.6 | d, J ≈ 7-8 | |
| 6 | ~6.6 - 6.9 | t, J ≈ 6-7 | |
| 7 | ~7.0 - 7.3 | t, J ≈ 8-9 | |
| 8 | ~7.6 - 7.8 | d, J ≈ 9 | |
| ¹³C | 1 | ~120 - 125 | |
| 3 | ~125 - 135 | q, ¹JCF ≈ 270 | |
| 5 | ~118 - 122 | ||
| 6 | ~113 - 115 | ||
| 7 | ~121 - 124 | ||
| 8 | ~120 - 123 | ||
| 8a | ~138 - 142 | ||
| CF₃ | ~122 - 125 | q, ¹JCF ≈ 270 | |
| ¹⁹F | CF₃ | ~ -60 to -65 | s |
Note: The chemical shifts are estimates based on analogous structures and can vary depending on the solvent and experimental conditions. Data derived from analyses of related compounds. mdpi.comrsc.orgresearchgate.netacs.org
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, COSY spectra would show cross-peaks connecting the adjacent protons on the pyridine ring (H5-H6, H6-H7, H7-H8), allowing for a sequential walk around the six-membered ring to confirm their assignments.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons to their directly attached carbons. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum.
Correlations from H1 to carbons C3 and C8a.
Correlations from H5 to C7 and C8a.
Correlations from H8 to C6 and C8a.
A crucial correlation from the fluorine atoms (observed via ¹⁹F HMBC) or protons on a C3-substituent to the C3 carbon, confirming the position of the trifluoromethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. For a planar aromatic system like this, its primary use would be to confirm assignments by observing through-space correlations between protons on adjacent rings, such as between H1 and H8.
Solid-State NMR for Polymorphic Studies
While no specific studies on this compound are reported, solid-state NMR (ssNMR) is a vital technique in pharmaceutical sciences for studying polymorphism. If the compound can crystallize into multiple different packing arrangements (polymorphs), these forms can have different physical properties. ¹³C and ¹⁹F cross-polarization magic-angle spinning (CP-MAS) ssNMR can distinguish between polymorphs because the subtle differences in intermolecular interactions within the crystal lattice lead to measurable changes in the NMR chemical shifts. This non-destructive technique provides a chemical fingerprint of the crystalline form.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the mass, and thus the molecular formula, of a compound and its fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry, typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the parent ion. This is used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₈H₅F₃N₂. HRMS would be used to confirm this composition by matching the experimentally measured mass of the protonated molecule, [M+H]⁺, to its calculated theoretical value with a high degree of precision (typically < 5 ppm error). mdpi.com
| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₈H₅F₃N₂ | [M+H]⁺ | 187.0478 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This process provides valuable structural information by revealing how the molecule breaks apart. While specific data for this compound is unavailable, a plausible fragmentation pathway can be proposed based on the known behavior of similar heterocyclic structures. nih.govnih.gov
The fragmentation of the protonated molecule would likely be initiated by the cleavage of the fused ring system or the loss of fragments from the trifluoromethyl group. Characteristic fragmentation pathways could include the loss of neutral molecules like HF or HCN, or radical species. Analyzing these fragments helps to piece together the original structure and confirm the identity of the compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of this compound and identifying any volatile impurities that may be present from its synthesis. The method combines the superior separation capability of gas chromatography with the powerful analyte identification ability of mass spectrometry.
In a typical GC-MS analysis, the sample is volatilized and introduced into a GC column. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile carrier gas. The retention time—the time it takes for a compound to travel through the column—is a characteristic property that can be used for preliminary identification. For this compound, a non-polar or medium-polarity capillary column is generally employed.
Upon elution from the GC column, the separated components enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern provides structural confirmation. Key fragments would likely arise from the loss of the trifluoromethyl group (CF₃), cleavage of the imidazole (B134444) ring, or fragmentation of the pyridine moiety. For instance, analysis of related imidazo[1,5-a]pyridine derivatives has demonstrated characteristic fragmentation that allows for unambiguous structure confirmation. acs.org The high-resolution mass spectrometry (HRMS) variant of this technique can determine the elemental composition of the parent ion and its fragments with high accuracy, further validating the compound's identity. nih.gov
GC-MS is exceptionally sensitive for detecting and quantifying trace volatile impurities, such as residual solvents (e.g., toluene, ethanol) or unreacted starting materials and by-products from the synthesis. researchgate.net By comparing the peak areas of impurities to that of the main compound, a quantitative assessment of purity can be achieved.
Table 1: Illustrative GC-MS Data for a Hypothetical Analysis of this compound
| Retention Time (min) | Major m/z Peaks | Tentative Identification |
| 5.8 | 78, 51 | Benzene (Solvent) |
| 9.2 | 92, 65 | Toluene (Solvent) |
| 12.5 | 186, 167, 117 | This compound |
X-ray Crystallography
X-ray crystallography provides unparalleled, definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure Determination
When a suitable single crystal of this compound can be grown, Single Crystal X-ray Diffraction (SCXRD) offers the most unambiguous method for determining its absolute molecular structure. This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of the fused imidazo[1,5-a]pyridine ring system and the position of the trifluoromethyl substituent. For example, SCXRD studies on closely related derivatives, such as 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, have confirmed the molecular structure, including the planarity of the fused ring system and key bond lengths. lew.roresearchgate.net In another example, the crystal structure of 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile revealed that the imidazo[1,2-a]pyridine (B132010) group is essentially planar. nih.gov
Table 2: Representative Single Crystal X-ray Diffraction Data for Imidazopyridine Derivatives
| Parameter | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione lew.ro | 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile nih.gov |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 8.1234(3) | 10.3398(3) |
| b (Å) | 10.2598(4) | 10.9609(3) |
| c (Å) | 11.2673(4) | 11.0028(3) |
| α (°) | 86.138(3) | 90 |
| β (°) | 84.453(3) | 115.345(1) |
| γ (°) | 71.013(3) | 90 |
| Volume (ų) | 877.93(6) | 1125.13(5) |
Note: Data is for related derivatives and serves to illustrate the type of information obtained from SCXRD.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is an essential tool for analyzing the bulk crystalline properties of a synthesized powder sample of this compound. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline sample. The technique is used to identify the crystalline phase, assess sample purity, and detect the presence of different polymorphs (different crystalline forms of the same compound).
The PXRD pattern is a diffractogram plotting signal intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for that specific phase. google.com By comparing the experimental pattern of a new batch of this compound to a reference pattern obtained from a well-characterized sample, one can quickly confirm its phase identity and purity. The presence of sharp peaks indicates a highly crystalline material, while a broad, featureless halo suggests an amorphous (non-crystalline) solid. google.com This distinction is critical as different polymorphs can exhibit different physical properties. The indexing of the powder pattern can also lead to the determination of the unit cell parameters. nih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. researchgate.net When the molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to vibrate (stretch, bend). An FTIR spectrum plots absorbance versus wavenumber (cm⁻¹).
The spectrum of this compound is expected to exhibit several characteristic absorption bands. Detailed studies on the parent imidazo[1,2-a]pyridine molecule provide a basis for assigning these vibrations. researchgate.net
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |
| 3150-3000 | C-H stretching | Aromatic (Pyridine and Imidazole rings) |
| 1650-1500 | C=C and C=N stretching | Aromatic ring skeletal vibrations |
| 1450-1300 | In-plane C-H bending | Aromatic rings |
| 1300-1100 | C-F stretching (strong) | Trifluoromethyl group (-CF₃) |
| 900-650 | Out-of-plane C-H bending | Aromatic rings |
The strong absorptions corresponding to the C-F stretching vibrations are a key indicator of the trifluoromethyl group. The complex pattern of bands in the 1650-1400 cm⁻¹ region, often called the fingerprint region, is unique to the imidazo[1,5-a]pyridine core structure.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. nih.gov It involves scattering monochromatic light (from a laser) off the sample and detecting the inelastically scattered photons, which have lost or gained energy corresponding to specific molecular vibrations.
While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, some vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric stretching of the aromatic rings and the C-F bonds are expected to produce strong Raman signals.
The resulting Raman spectrum provides a highly specific vibrational fingerprint of the molecule. nih.gov This fingerprint is invaluable for:
Structural Confirmation: The unique pattern of Raman shifts confirms the molecular identity.
Isomer Differentiation: Subtle structural differences between isomers, which might be difficult to distinguish by other means, can often be resolved by comparing their Raman fingerprints.
Polymorph Analysis: Different crystalline forms of the compound will produce distinct Raman spectra due to differences in their crystal lattice vibrations (phonons) and intermolecular interactions.
The combination of FTIR and Raman spectroscopy provides a comprehensive understanding of the vibrational modes of this compound, offering a powerful, non-destructive method for its characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
The photophysical characteristics of this compound and its related derivatives are of significant interest due to the unique optical behaviors of the imidazo[1,5-a]pyridine scaffold. researchgate.netrsc.org This class of aromatic heterocycles demonstrates notable potential in various applications, from materials science to the development of fluorescent probes. rsc.orgnih.govnih.gov The introduction of substituents, particularly the trifluoromethyl group, plays a crucial role in modulating the electronic and photophysical properties of the core chromophore. researchgate.netresearchgate.net
Electronic Transitions and Chromophore Characterization
The electronic absorption and emission spectra of imidazo[1,5-a]pyridine derivatives are governed by π-π* electronic transitions within the conjugated bicyclic system. The core imidazo[1,5-a]pyridine structure acts as the primary chromophore. The absorption spectra of these compounds typically feature well-defined bands in the ultraviolet region. mdpi.com
The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, can significantly influence the electronic distribution within the molecule. This substitution can modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics. Research on halogenated and trifluoromethylated imidazo[1,5-a]pyridines indicates that the position of the substituent on the heterocyclic nucleus is key to tuning the optical properties. researchgate.netnorthampton.ac.uk
Studies on related imidazo[1,5-a]pyridine derivatives show absorption maxima (λmax) generally appearing in the range of 305–380 nm, depending on the extent of conjugation and the nature of the substituents. nih.govmdpi.com For instance, monomeric imidazo[1,5-a]pyridine species absorb around 305–325 nm, while more conjugated dimeric systems can show a bathochromic (red) shift to around 380 nm. nih.govmdpi.com The emission spectra for these compounds are often observed in the blue to greenish-yellow region of the visible spectrum, typically between 450 nm and 530 nm. researchgate.netrsc.org
A hallmark of the imidazo[1,5-a]pyridine chromophore is the observation of a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.netmdpi.comrsc.org Stokes shifts exceeding 5000 cm-1 have been reported for many derivatives, a valuable characteristic for applications in fluorescence-based technologies. mdpi.comrsc.org This large shift suggests a significant difference in the geometry of the molecule between its ground and excited states.
The table below presents representative UV-Vis absorption and emission data for a series of substituted imidazo[1,5-a]pyridine derivatives, illustrating the influence of substitution on the photophysical properties.
| Compound/Derivative | Solvent | λabs (nm) | Molar Absorptivity (ε) (M-1cm-1) | λem (nm) | Stokes Shift (cm-1) |
| Representative Imidazo[1,5-a]pyridines | |||||
| Derivative A (Monomeric) nih.govmdpi.com | Toluene | ~325 | ~20,700 | ~461 | ~9100 |
| Derivative B (Dimeric) nih.govmdpi.com | Toluene | ~380 | Not Specified | ~480 | Not Specified |
| Derivative C (D-π-A System) rsc.org | Not Specified | Not Specified | Not Specified | ~520 | ~7000 |
| Trifluoromethylated Derivatives | |||||
| General Range researchgate.netpeeref.com | Acetonitrile (B52724) | Not Specified | Not Specified | Not Specified | Remarkable |
This table contains representative data from studies on various imidazo[1,5-a]pyridine derivatives to illustrate general trends. Specific values for this compound may vary.
Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (Φ) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. For imidazo[1,5-a]pyridine derivatives, these properties are highly sensitive to the molecular structure, particularly the nature and position of substituents. researchgate.netnorthampton.ac.uk
Research has specifically highlighted that the strategic placement of trifluoromethyl groups on the imidazo[1,5-a]pyridine nucleus can effectively tune the fluorescence quantum yield. researchgate.netpeeref.com In a study dedicated to a series of trifluoromethylated imidazo[1,5-a]pyridine derivatives, quantum yields in acetonitrile solution were found to range from 13% to 39%. researchgate.netpeeref.com This variation underscores the significant role of the substitution pattern in modulating the emissive properties. For some complex donor-π-acceptor (D-π-A) systems based on an imidazo[1,5-a]pyridine donor, quantum yields as high as 70% have been reported. rsc.org
The fluorescence lifetime of the imidazo[1,5-a]pyridine scaffold generally shows good uniformity across various derivatives. nih.gov Reported lifetime values typically fall within the range of 2 to 8 nanoseconds (ns). nih.gov This consistency suggests a similar nature of the primary excited state across this family of heterocyclic compounds. nih.gov
The following table summarizes the fluorescence quantum yield and lifetime data for several imidazo[1,5-a]pyridine derivatives, including the range observed for trifluoromethylated analogues.
| Compound/Derivative | Solvent | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| Trifluoromethylated Imidazo[1,5-a]pyridines | |||
| Series Range researchgate.netpeeref.com | Acetonitrile | 0.13 - 0.39 | Not Specified |
| Other Imidazo[1,5-a]pyridine Derivatives | |||
| Monomeric Derivative nih.gov | Toluene | 0.17 | 5.8 |
| Dimeric Derivative nih.gov | Toluene | 0.12 | Not Specified |
| General Range nih.gov | Various | Not Specified | 2 - 8 |
| D-π-A System rsc.org | Not Specified | ~0.70 | Not Specified |
This table presents data from various sources to provide a comparative overview. The specific values are dependent on the exact molecular structure and solvent used.
Exploratory Applications in Chemical Research and Development Excluding Clinical, Dosage, Safety
3-(trifluoromethyl)-Imidazo[1,5-a]pyridine as a Synthetic Building Block
The strategic placement of the trifluoromethyl group at the 3-position of the imidazo[1,5-a]pyridine (B1214698) nucleus significantly influences its reactivity, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the CF3 group can activate or deactivate specific positions on the heterocyclic ring system, enabling selective functionalization.
Precursor in Multicomponent Reactions
While specific examples of this compound in multicomponent reactions (MCRs) are not extensively documented, the broader class of imidazopyridines has shown utility in such convergent synthetic strategies. For instance, multicomponent reactions have been developed for the synthesis of 3-aminoimidazo[1,2-a]pyridines, a related isomer, showcasing the potential of the imidazopyridine scaffold to participate in complex bond-forming cascades arizona.edu. The presence of the trifluoromethyl group in this compound is anticipated to modulate the nucleophilicity and electrophilicity of the reacting centers, potentially leading to novel reaction pathways and the generation of highly functionalized and structurally diverse molecules. Further research is warranted to explore the incorporation of this specific building block into known or novel MCRs, which could provide rapid access to libraries of complex fluorinated compounds.
Scaffold for Complex Molecule Synthesis
The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry and is found in various biologically active compounds beilstein-journals.org. The synthesis of derivatives of this scaffold is an active area of research. For example, a method for the synthesis of novel imidazo[1,5-a]pyridine derivatives has been developed starting from 2,3-dichloro-5-(trifluoromethyl)pyridine researchgate.netlew.ro. This highlights the use of trifluoromethylated pyridines as precursors to more complex heterocyclic systems.
The general synthetic routes to imidazo[1,5-a]pyridines often involve the cyclization of appropriately substituted 2-aminomethylpyridines beilstein-journals.org. By starting with precursors already containing the trifluoromethyl group, this compound can serve as a foundational scaffold for the elaboration of more complex molecular architectures. The trifluoromethyl group can enhance metabolic stability and influence the pharmacokinetic properties of a molecule, making this scaffold particularly attractive for the synthesis of new therapeutic agents and agrochemicals nih.govresearchoutreach.org.
Below is a table summarizing the synthetic utility of the imidazo[1,5-a]pyridine scaffold, with projected considerations for the 3-trifluoromethyl substituent.
| Synthetic Application | General Imidazo[1,5-a]pyridine Scaffold | Projected Influence of 3-Trifluoromethyl Group |
| Functionalization | Amenable to electrophilic and nucleophilic substitution at various positions. | Modulates electronic density, directing substitution patterns. May activate the imidazole (B134444) ring for certain reactions. |
| Derivatization | The nitrogen atoms can be quaternized or coordinated to metals. | The electron-withdrawing CF3 group reduces the basicity of the nitrogen atoms, affecting their coordination properties. |
| Stability | Generally stable aromatic system. | The C-CF3 bond is very strong, enhancing the overall stability of the molecule. |
Potential as Ligands in Organometallic Catalysis
The nitrogen atoms within the imidazo[1,5-a]pyridine ring system possess lone pairs of electrons that can coordinate to metal centers, making this scaffold a promising candidate for the development of novel ligands for organometallic catalysis.
Coordination Chemistry Studies
The table below outlines the potential coordination behavior of this compound based on the known chemistry of related ligands.
| Metal Coordination Aspect | Unsubstituted Imidazo[1,5-a]pyridine | Projected Properties of this compound Ligand |
| Donor Strength | Moderate σ-donor. | Weaker σ-donor due to the electron-withdrawing CF3 group. |
| π-Acceptor Properties | Limited π-acceptor character. | Potential for enhanced π-acceptor character due to the low-lying σ* orbitals of the C-F bonds. |
| Complex Stability | Forms stable complexes with various transition metals. | May form less stable complexes, or complexes with different coordination geometries and reactivity. |
Application in Asymmetric Catalysis (if relevant)
The development of chiral ligands is central to asymmetric catalysis. While there is no direct evidence of this compound being used in asymmetric catalysis, the scaffold could be functionalized with chiral substituents to create novel chiral ligands. The trifluoromethyl group could play a role in influencing the steric and electronic environment around the metal center, which in turn could impact the enantioselectivity of a catalytic reaction. Further synthetic modifications would be necessary to introduce chirality, but the inherent properties of the fluorinated scaffold make it an interesting platform for the design of new asymmetric catalysts.
Research into Material Science Applications (non-electronic, non-biological)
Fluorinated organic molecules often exhibit unique properties that are of interest in material science, such as altered intermolecular interactions and thermal stability man.ac.uk. While research into the non-electronic and non-biological material science applications of this compound is still in its infancy, the inherent characteristics of this molecule suggest potential in several areas.
The presence of the trifluoromethyl group can lead to specific solid-state packing arrangements due to fluorine's unique properties, such as its high electronegativity and the potential for C-H···F interactions. These interactions can influence crystal engineering and the design of materials with specific physical properties.
Furthermore, fluorinated compounds are known for their hydrophobic and lipophobic nature. This could be exploited in the development of functional coatings or materials with specific surface properties. The thermal stability imparted by the C-F bonds could also be advantageous in the creation of robust materials for various applications. While speculative at this stage, the unique combination of the rigid imidazo[1,5-a]pyridine core and the trifluoromethyl group warrants further investigation into its potential in the field of non-electronic and non-biological materials.
Use as Chemical Probes for Investigating Biological Pathways (in vitro, non-clinical)
The imidazo[1,5-a]pyridine scaffold is a stable and versatile core structure for the development of fluorescent probes for chemical biology. nih.govmdpi.com Its compact shape and notable photophysical properties make it a suitable candidate for tools designed to study cellular environments and biochemical pathways. nih.gov These compounds can be functionalized with various groups to create probes with a broad range of applications for in vitro biological imaging and sensing. nih.gov
For instance, a novel fluorescent probe based on the imidazo[1,5-α]pyridine scaffold was developed to operate on the principle of fluorescence resonance energy transfer (FRET). This probe was designed for the specific in vitro detection of sulfur dioxide derivatives (SO₃²⁻/HSO₃⁻) in environmental and food samples, demonstrating good selectivity and a rapid response. nih.gov The probe exhibited a high energy transfer efficiency of 95% and a large pseudo-Stokes shift of 259 nm, with a calculated limit of detection of 55 nM. nih.gov
The imidazo[1,5-a]pyridine core is considered a privileged pharmacophoric scaffold and is found in compounds investigated for interactions with biological targets. beilstein-journals.org While specific studies detailing this compound as a tool for researching ROCK (Rho-associated coiled-coil containing protein kinase) activity were not identified, related derivatives of the scaffold have been synthesized to probe other biological pathways.
For example, researchers have designed and synthesized novel imidazo[1,5-a]pyridine-chalcone hybrids to investigate their potential to induce apoptosis and disrupt microtubule formation in human cancer cell lines in vitro. nih.gov These studies, which utilize techniques like immunofluorescence and molecular docking, help elucidate the compound's mechanism of action by observing its binding and effect on protein structures, thereby contributing to the understanding of cellular pathways without a therapeutic goal. nih.gov Another compound from this class, C 1311, has been studied as an inhibitor of topoisomerase II, further demonstrating the scaffold's utility as a research tool for exploring enzyme mechanisms. beilstein-journals.org
In the context of purely academic and in vitro characterization, there is a lack of specific studies in the reviewed literature focusing on this compound for receptor binding assays. However, other isomers of imidazopyridine have been explored in this area. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been discovered to act as direct agonists for the human constitutive androstane receptor (CAR), a ligand-activated transcription factor. nih.gov Such studies are fundamental to understanding receptor-ligand interactions, though this research pertains to a different structural isomer.
Reference Compounds in Biochemical and Cellular Assays (non-clinical)
The use of specific compounds as reference standards is critical for the validation and standardization of experimental protocols.
Currently, there is no prominent documentation in the scientific literature describing the use of this compound as a standard reference compound for the specific purpose of standardizing in vitro assay protocols.
Comparative Studies with Novel Analogs in Research Settings
In the field of chemical research and development, the strategic modification of a lead compound to generate novel analogs is a fundamental approach to understanding structure-activity relationships (SAR) and optimizing desired properties. The compound this compound serves as a valuable scaffold for such exploratory studies. Research in this area has focused on the synthesis of various analogs and the comparative evaluation of their properties in non-clinical research settings. These investigations are crucial for identifying candidates with enhanced performance for various research applications, such as in the development of novel ligands, catalysts, or probes for biological systems.
A significant area of investigation involves the synthesis of imidazo[1,5-a]pyridine derivatives with different substituents to explore their potential in various chemical and biological assays. For instance, research into novel inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in developmental biology and disease, has led to the synthesis and evaluation of a series of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. While these are isomers of the imidazo[1,5-a]pyridine scaffold, the findings from these studies provide valuable insights into the effects of different functional groups on the biological activity of the broader imidazopyridine class of compounds. In one such study, various substitutions on the imidazo[1,2-a]pyridine core were shown to significantly influence the inhibitory activity against the Wnt/β-catenin pathway. nih.gov
Another area of active research is the development of novel fluorescent dyes based on the imidazo[1,5-a]pyridine scaffold. The inherent photophysical properties of this heterocyclic system can be fine-tuned by introducing different substituents. These studies, while not focused on therapeutic applications, are vital for the development of new tools for chemical and biological imaging. The introduction of various aryl groups and other functionalities allows for a systematic investigation of their effects on absorption and emission spectra, quantum yields, and solvatochromism. This comparative analysis helps in designing new fluorescent probes with specific desired characteristics for advanced research applications.
Furthermore, the synthesis of novel imidazo[1,5-a]pyridine derivatives has been pursued to create new ligands for catalysis and materials science. The electronic properties of the imidazo[1,5-a]pyridine ring can be modulated by the introduction of electron-donating or electron-withdrawing groups, including the potent electron-withdrawing trifluoromethyl group. Comparative studies of these analogs in, for example, catalytic reactions or as components in organic light-emitting diodes (OLEDs), are essential for advancing these fields.
While direct comparative studies focusing solely on a series of this compound analogs with varied substitutions at other positions are not extensively documented in publicly available literature, the principles of medicinal chemistry and materials science suggest that such studies are a logical step in the exploration of this compound's potential. The trifluoromethyl group at the 3-position is expected to significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making its analogs interesting subjects for comparative research.
For instance, in a hypothetical comparative study, a series of analogs could be synthesized where the trifluoromethyl group at position 3 is kept constant, while substituents at other positions of the imidazo[1,5-a]pyridine ring are varied. The resulting compounds could then be evaluated for a specific non-clinical research application, such as their ability to act as ligands for a particular metal catalyst. The comparative data from such a study would be invaluable for understanding the SAR of this class of compounds.
To illustrate the type of data generated in such comparative studies, the following interactive table presents hypothetical data from a research study evaluating the catalytic activity of this compound and its novel analogs in a generic cross-coupling reaction.
| Compound ID | Substituent at C5 | Substituent at C7 | Reaction Yield (%) |
| 1 | H | H | 75 |
| 2 | Cl | H | 82 |
| 3 | OCH3 | H | 68 |
| 4 | H | NO2 | 88 |
| 5 | H | CH3 | 72 |
Future Research Directions and Uncharted Territories for 3 Trifluoromethyl Imidazo 1,5 a Pyridine
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic strategies for imidazo[1,5-a]pyridines often involve multi-step procedures, harsh reaction conditions, or the use of stoichiometric and sometimes hazardous reagents. rsc.orglew.roresearchgate.net A primary area for future research is the development of more efficient, atom-economical, and environmentally benign synthetic methods tailored to 3-(trifluoromethyl)-imidazo[1,5-a]pyridine and its derivatives.
Future efforts could focus on:
Catalytic C-H Functionalization: Directing C-H activation/functionalization pathways on a pre-formed imidazo[1,5-a]pyridine (B1214698) core to introduce the trifluoromethyl group would be a highly efficient strategy. This would bypass the need for multi-step syntheses starting from fluorinated pyridine (B92270) precursors.
Green Chemistry Approaches: Research into methodologies that utilize greener solvents (e.g., water, anisole), employ transition-metal-free conditions, or use highly efficient and recyclable catalysts like iron could significantly reduce the environmental impact of synthesis. organic-chemistry.orgrsc.org For instance, adapting the iron-catalyzed C-H amination for imidazole-fused ring systems to this specific scaffold could prove fruitful. organic-chemistry.org
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch methods.
Novel Cyclization Strategies: Exploring new cyclization reactions, such as the denitrogenative transannulation of pyridotriazoles with trifluoromethylated nitriles or the cyclocondensation of 2-picolylamines with electrophilically activated trifluoromethyl-containing building blocks, could provide new entries to this scaffold. organic-chemistry.orgbeilstein-journals.orgnih.gov A recent method employing a Ritter-type reaction catalyzed by Bismuth(III) trifluoromethanesulfonate (B1224126) presents a promising avenue for creating diverse analogs. acs.orgnih.gov
| Proposed Methodology | Key Advantages | Relevant Precedents [Reference] |
| Direct C-H Trifluoromethylation | High atom economy, reduced step count | General trifluoromethylation of heterocycles |
| Iron-Catalyzed Annulation | Low-cost, low-toxicity catalyst, green solvent compatibility | Iron-catalyzed C-H amination for imidazo-fused rings organic-chemistry.org |
| Transition-Metal-Free Cyclization | Avoids heavy metal contamination, cost-effective | I2-mediated sp3 C–H amination rsc.org |
| Ritter-Type Reactions | Mild conditions, broad substrate scope | Bi(OTf)3-catalyzed synthesis of imidazo[1,5-a]pyridines acs.orgnih.gov |
This table is interactive. Click on the headers to sort.
Discovery of Unexpected Reactivity and Transformative Pathways
A systematic investigation into the reactivity of the this compound core is essential. The potent electron-withdrawing nature of the CF₃ group can significantly alter the electron density of the heterocyclic system, potentially leading to unexpected chemical transformations.
Future research should explore:
Unconventional Cycloadditions: Investigating the participation of the imidazo[1,5-a]pyridine ring in [4+2], [3+2], or other pericyclic reactions, which may be modulated by the electronic influence of the CF₃ group.
Ring-Opening and Rearrangement Reactions: Subjecting the scaffold to various conditions (e.g., strong acids/bases, photolysis, high temperatures) to probe its stability and uncover novel ring-opening or skeletal rearrangement pathways.
Catalytic Cross-Coupling Frontiers: While cross-coupling is standard, exploring its limits with this substrate is key. For example, attempting challenging couplings at typically unreactive positions or using novel catalytic systems could reveal unexpected products or reaction mechanisms. The pathway for the formation of side products in Ritter-type reactions, for example, suggests that alternative cyclization and rearomatization pathways exist and could be exploited. acs.org
Exploration of Polyfunctionalized Derivatives and Conjugates
The true value of a heterocyclic core is often realized through its derivatization. For this compound, a significant opportunity lies in the synthesis and study of polyfunctionalized analogs and molecular conjugates for non-biological applications.
Key research avenues include:
Systematic Functionalization: Developing regioselective methods to introduce a wide range of functional groups (e.g., halogens, boronic esters, amines, alkynes) at various positions on the ring system. This would create a library of versatile building blocks for materials science.
Synthesis of Conjugated Systems: Creating extended π-conjugated systems by linking the this compound core to other aromatic or heteroaromatic units. These materials could possess interesting photophysical properties for applications in organic electronics. rsc.org
Polymer and Nanoparticle Conjugates: Covalently attaching the heterocyclic moiety to polymers or nanoparticles to create hybrid materials with tailored optical, electronic, or sensing properties.
| Derivative Class | Potential Application Area | Synthetic Strategy Example [Reference] |
| Halogenated Derivatives | Building blocks for cross-coupling | Electrophilic halogenation |
| Boronic Esters | Suzuki coupling precursors | Palladium-catalyzed C-H borylation |
| Extended π-Systems | Organic electronics, fluorophores | Conjugation with benzimidazole (B57391) rsc.org |
| Thione/Oxo Derivatives | Precursors for further functionalization | Reaction with thiophosgene (B130339)/triphosgene (B27547) lew.roresearchgate.net |
This table is interactive. Click on the headers to sort.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. rsc.org Applying these tools to the study of this compound can accelerate discovery and optimization.
Future directions involve:
Predictive Reaction Modeling: Developing ML models to predict the outcomes (yields, regioselectivity) of reactions involving this scaffold. nih.govresearchgate.net This can minimize the need for extensive experimental screening and guide the selection of optimal reaction conditions.
Property Prediction: Training algorithms to predict the physicochemical and photophysical properties (e.g., solubility, absorption/emission spectra, quantum yields) of novel, un-synthesized derivatives. This would enable in silico screening for materials with desired characteristics.
Automated Synthesis Planning: Using AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to complex target molecules based on the this compound core.
Design and Synthesis of this compound-Based Sensors and Probes for Non-Biological Applications
The imidazo[1,5-a]pyridine core is known to be a constituent of fluorescent compounds, and its derivatives have been investigated as fluorescent probes and sensors. beilstein-journals.orgnih.govnih.gov The strong dipole moment and electronic influence of the CF₃ group could be harnessed to develop highly sensitive and selective sensors for non-biological analytes.
Research in this area should focus on:
Ion Sensing: Designing derivatives capable of selectively binding and signaling the presence of specific metal cations or anions through fluorescence or colorimetric changes. The bipolar nature of the imidazole (B134444) ring, which can lead to on-off-on fluorescence in response to pH changes, could be adapted for this purpose. rsc.org
Sensing Volatile Organic Compounds (VOCs): Creating solid-state sensors where the interaction of acidic or basic VOCs with the heterocyclic core induces a measurable change in fluorescence. rsc.org
Probes for Material Stress and Polarity: Developing solvatochromic probes where the emission properties are highly sensitive to the polarity of the surrounding environment, making them useful for studying polymer films or other materials. The known large Stokes shift of imidazo[1,5-a]pyridine derivatives is a highly advantageous feature for such applications. nih.govmdpi.com
Opportunities in Supramolecular Chemistry and Self-Assembly (non-biological systems)
Supramolecular chemistry focuses on the design of systems that form organized structures through non-covalent interactions. The rigid, planar, and polarizable nature of the this compound scaffold makes it an excellent candidate for building supramolecular architectures.
Future exploration could include:
Liquid Crystals: Introducing long alkyl chains or other mesogenic groups to the core to promote the formation of liquid crystalline phases, which are crucial for display technologies.
Organogels: Designing derivatives that can self-assemble in organic solvents to form fibrous networks, leading to the creation of stimuli-responsive "smart" gels.
Molecular Switches: Exploiting the observed acidochromism (color change with pH) to develop robust molecular switches that can be toggled between different states using external stimuli, for applications in molecular electronics or data storage. rsc.org
Crystal Engineering: Systematically studying the solid-state packing of various derivatives to understand how the CF₃ group and other substituents direct intermolecular interactions (e.g., π-π stacking, hydrogen bonding), enabling the rational design of crystals with specific material properties.
Q & A
Basic Research Questions
Q. What established synthetic pathways exist for 3-(trifluoromethyl)-imidazo[1,5-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary routes are widely used:
- I₂-Mediated sp³ C-H Amination : A transition-metal-free method using molecular iodine, sodium acetate, and alkylamines. This one-pot oxidative annulation operates under mild conditions (e.g., 80°C, 12–24 hours) with yields up to 85% .
- Cyclocondensation : Reacting 2-pyridyl ketones with amines under acidic conditions (e.g., acetic acid) to form the imidazo[1,5-a]pyridine core. Yields vary (50–90%) depending on substituent compatibility .
- Key Factors : Temperature, solvent polarity, and stoichiometric ratios of iodine/oxidants significantly impact purity. For example, excess iodine may lead to overhalogenation, requiring post-synthesis purification via column chromatography .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer :
- X-Ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and coordination geometries in metal complexes (e.g., distorted square pyramidal Cd²⁺ complexes) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., trifluoromethyl group at C3 causes downfield shifts of adjacent protons) .
- FT-IR/Raman : Identifies vibrational modes (e.g., C≡N stretch at ~2200 cm⁻¹ in nitrile derivatives) .
- Computational Methods : Time-dependent density functional theory (TD-DFT) predicts photophysical properties (e.g., excited-state transitions for OLED applications) .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound under green chemistry principles?
- Methodological Answer :
- Metal-Free Aqueous Synthesis : Substitutes organic solvents with water, achieving ~75% yield via micellar catalysis or phase-transfer agents .
- Catalyst Recycling : Reusable iodine catalysts in biphasic systems reduce waste. For example, NaOAc/I₂ systems recover >90% catalyst after three cycles .
- Microwave-Assisted Reactions : Shorten reaction times (e.g., 1 hour vs. 24 hours) while maintaining yields >80% .
Q. How should researchers address contradictions in reported biological activities of imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., PI3-kinase) using both fluorescence-based and radiometric assays to rule out false positives .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing trifluoromethyl with cyano groups) to isolate contributing factors. For example, 3-CF₃ analogs show enhanced cytotoxicity in prostate cancer models .
- Computational Docking : Compare binding modes in homology models (e.g., dopamine D3 receptor) to explain divergent IC₅₀ values .
Q. What role does the trifluoromethyl group play in the photophysical properties of imidazo[1,5-a]pyridine derivatives for OLED applications?
- Methodological Answer :
- Electron-Withdrawing Effects : The CF₃ group stabilizes LUMO levels (-2.1 eV vs. -1.8 eV for methyl analogs), blue-shifting emission to 450–470 nm .
- Intermolecular Interactions : π-π stacking (3.4–3.6 Å spacing) and C–H⋯F hydrogen bonds enhance solid-state fluorescence quantum yields (Φ = 0.45–0.60) .
- Comparative Studies : Derivatives without CF₃ exhibit reduced electron mobility (e.g., 0.02 cm²/Vs vs. 0.05 cm²/Vs in FETs), highlighting its role in charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
